The systematic name 1-bromo-5-nitronaphthalene-2,3-diol follows IUPAC guidelines, where the naphthalene ring is numbered to prioritize the nitro group at position 5, hydroxyl groups at positions 2 and 3, and bromine at position 1. The molecular formula C₁₀H₆BrNO₄ reflects a molar mass of 284.06 g/mol, computed via PubChem’s atomic mass database. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not publicly assigned | |
| InChI Key | GFRRXAVOIRYPIZ-UHFFFAOYSA-N | |
| SMILES | C1=CC2=C(C(=C(C=C2C(=C1)N+[O-])O)O)Br | |
| Synonymous Designations | SCHEMBL423225 |
The absence of a CAS registry number underscores its status as a less commercially prevalent compound, primarily studied in academic settings.
While crystallographic data for 1-bromo-2,3-dihydroxy-5-nitronaphthalene remains unpublished, insights can be extrapolated from related bromonitronaphthalene derivatives. For instance, the crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide (C₁₂H₉Br₂N₃O₃) reveals monoclinic symmetry with space group P2₁/c and unit cell parameters a = 9.0255 Å, b = 14.9112 Å, c = 10.9438 Å, and β = 109.223°. This compound’s planar imidazole ring and intermolecular hydrogen bonding (N–H⋯O) suggest analogous hydrogen-bonding networks likely stabilize the dihydroxy derivative’s lattice.
In polytypic systems, hydroxyl and nitro groups often drive polymorphism through variable hydrogen-bonding motifs. For example, nitronaphthalenes without hydroxyl groups (e.g., 1-bromo-5-nitronaphthalene, CID 219988) exhibit weaker intermolecular interactions, leading to less complex packing arrangements. The dihydroxy variant’s potential for polymorphic diversity remains an open area for single-crystal X-ray diffraction studies.
The electronic structure of 1-bromo-2,3-dihydroxy-5-nitronaphthalene is governed by competing substituent effects:
Density functional theory (DFT) calculations on analogous nitronaphthalenes reveal that the nitro group reduces the highest occupied molecular orbital (HOMO) energy by ~1.5 eV compared to unsubstituted naphthalene, while hydroxyl groups raise the HOMO by ~0.7 eV. This antagonistic interaction creates a polarized electron distribution, with localized π-electron depletion near the nitro group and enrichment near the hydroxyls.
A comparative analysis highlights how functional groups modulate physicochemical properties:
The dihydroxy derivative’s hydroxyl groups enhance polarity compared to its non-hydroxylated counterparts, though its solubility remains limited due to the hydrophobic naphthalene core. Reactivity diverges markedly: bromonitronaphthalenes without EDGs undergo electrophilic substitution reluctantly, while the dihydroxy variant’s activated ring participates in coupling reactions more readily.